molecular formula C17H16N4O3 B2479181 N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide CAS No. 2411193-66-1

N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide

Cat. No. B2479181
CAS RN: 2411193-66-1
M. Wt: 324.34
InChI Key: GBNAWTDWSVZBNH-UHFFFAOYSA-N
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Description

“N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound formed by the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

Benzimidazole is a base, and it can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 .


Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .


Physical And Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C (338 to 342 °F; 443 to 445 K) . It has an acidity (pKa) of 12.8 (for benzimidazole) and 5.6 (for the conjugate acid) .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is mainly through their interaction with various enzymes and protein receptors . For example, benzimidazole substituted with anacardic acid on C2 inhibits COX-2, and 5-carboxamide or sulfamoyl or sulfonyl benzimidazole antagonizes the cannabinoid receptor .

Safety and Hazards

Benzimidazole is labeled with the signal word “Warning” according to GHS labeling . It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds . Therefore, the future directions for “N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide” could involve further exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name

N-[4-(benzimidazol-1-yl)phenyl]-4-nitrobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(6-3-11-21(23)24)19-13-7-9-14(10-8-13)20-12-18-15-4-1-2-5-16(15)20/h1-2,4-5,7-10,12H,3,6,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNAWTDWSVZBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)NC(=O)CCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide

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